molecular formula C11H14F2OS B7995376 (3-Butoxy-4,5-difluorophenyl)(methyl)sulfane CAS No. 1443351-02-7

(3-Butoxy-4,5-difluorophenyl)(methyl)sulfane

Cat. No.: B7995376
CAS No.: 1443351-02-7
M. Wt: 232.29 g/mol
InChI Key: DGLCCGSXNFNLDD-UHFFFAOYSA-N
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Description

(3-Butoxy-4,5-difluorophenyl)(methyl)sulfane is an organic compound with the molecular formula C11H14F2OS It is characterized by the presence of a butoxy group, two fluorine atoms, and a methylsulfane group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Butoxy-4,5-difluorophenyl)(methyl)sulfane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-butoxy-4,5-difluorobenzene and methylsulfanyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: (3-Butoxy-4,5-difluorophenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Regeneration of the sulfane.

    Substitution: Functionalized derivatives of the phenyl ring.

Scientific Research Applications

(3-Butoxy-4,5-difluorophenyl)(methyl)sulfane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Butoxy-4,5-difluorophenyl)(methyl)sulfane involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects.

    Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

    (3-Butoxy-4,5-difluorophenyl)(ethyl)sulfane: Similar structure with an ethyl group instead of a methyl group.

    (3-Butoxy-4,5-difluorophenyl)(propyl)sulfane: Similar structure with a propyl group instead of a methyl group.

    (3-Butoxy-4,5-difluorophenyl)(phenyl)sulfane: Similar structure with a phenyl group instead of a methyl group.

Uniqueness: (3-Butoxy-4,5-difluorophenyl)(methyl)sulfane is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the butoxy and difluorophenyl groups, along with the methylsulfane moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

1-butoxy-2,3-difluoro-5-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2OS/c1-3-4-5-14-10-7-8(15-2)6-9(12)11(10)13/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLCCGSXNFNLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=CC(=C1)SC)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301248876
Record name Benzene, 1-butoxy-2,3-difluoro-5-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301248876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443351-02-7
Record name Benzene, 1-butoxy-2,3-difluoro-5-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443351-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-butoxy-2,3-difluoro-5-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301248876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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